molecular formula C12H18Cl2OSi B8266579 Tert-butyl(2,4-dichlorophenoxy)dimethylsilane

Tert-butyl(2,4-dichlorophenoxy)dimethylsilane

Cat. No.: B8266579
M. Wt: 277.26 g/mol
InChI Key: JYWHLWFKXXRKHZ-UHFFFAOYSA-N
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Description

Tert-butyl(2,4-dichlorophenoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, two chlorine atoms, and a phenoxy group attached to a dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane typically involves the reaction of 2,4-dichlorophenol with tert-butyl-dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

2,4-Dichlorophenol+Tert-butyl-dimethylchlorosilaneBaseTert-butyl(2,4-dichlorophenoxy)dimethylsilane+HCl\text{2,4-Dichlorophenol} + \text{Tert-butyl-dimethylchlorosilane} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 2,4-Dichlorophenol+Tert-butyl-dimethylchlorosilaneBase​this compound+HCl

Industrial Production Methods

Industrial production of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(2,4-dichlorophenoxy)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different silane derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of tert-butyl-(2,4-diamino-phenoxy)-dimethyl-silane.

    Oxidation: Formation of tert-butyl-(2,4-dichloro-quinone)-dimethyl-silane.

    Reduction: Formation of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane derivatives with reduced functional groups.

Scientific Research Applications

Tert-butyl(2,4-dichlorophenoxy)dimethylsilane has several applications in scientific research:

    Organic Synthesis: Used as a protecting group for phenols and alcohols in complex organic synthesis.

    Materials Science: Employed in the synthesis of silicon-based polymers and materials with unique properties.

    Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane involves its interaction with various molecular targets. The phenoxy group can interact with enzymes and receptors, while the silane moiety can form stable bonds with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A herbicide with similar phenoxy and dichloro groups.

    Tert-butyl-dimethylsilyl chloride: A silane compound with a tert-butyl group but lacking the phenoxy and dichloro groups.

    Triclosan: An antimicrobial agent with a similar dichlorophenoxy structure.

Uniqueness

Tert-butyl(2,4-dichlorophenoxy)dimethylsilane is unique due to its combination of a tert-butyl group, dichloro-phenoxy group, and dimethylsilane moiety

Properties

IUPAC Name

tert-butyl-(2,4-dichlorophenoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2OSi/c1-12(2,3)16(4,5)15-11-7-6-9(13)8-10(11)14/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWHLWFKXXRKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 2,4-dichloro-phenol, (112, 4.80 g, 0.0294 mol) in N,N-dimethylformamide (100.0 mL) were added 1H-imidazole (5.21 g, 0.0766 mol) and tert-butyldimethylsilyl chloride (5.33 g, 0.0353 mol). The reaction was stirred at room temperature overnight. The reaction was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 15% to 50% ethyl acetate in hexane to give a colorless oil (113, 7.10 g, 87.0%).
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Synthesis routes and methods II

Procedure details

Dissolve 2,4-dichloro-phenol (30 g, 184 mmol) and cool to 0° C. Add imidazole (28 g, 405 mmol) followed by t-butyldimethylsilyl chloride (31 g, 202 mmol). Warm reaction mixture to room temperature, and stir for 20 minutes. Pour reaction mixture into water and extract with ether. Separate layers and wash organics with water, 2× brine, dry over sodium sulfate, filter and concentrate to yield 48.4 g (95%) of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane.
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